molecular formula C11H7N3 B14753863 Pyridazino[3,4-C]quinoline CAS No. 230-11-5

Pyridazino[3,4-C]quinoline

Katalognummer: B14753863
CAS-Nummer: 230-11-5
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: FPQBLXCSIHDYGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridazino[3,4-c]quinoline is a tricyclic heterocyclic system comprising fused quinoline and pyridazine rings. Its structural uniqueness arises from the pyridazine ring fused at the 3,4-positions of the quinoline core. This compound has garnered attention due to its diverse pharmacological properties, including:

  • Cytotoxic activity against cancer cell lines (e.g., HeLa and MCF-7) .
  • Inhibition of topoisomerase IIα and G-quadruplex DNA binding, which are critical in anticancer drug design .
  • Potential applications in neurological disorders due to its interaction with neurotransmitter pathways .

Synthetic routes often involve diazotization and cyclization of 3,4-functionalized quinoline precursors, achieving yields up to 80% under optimized conditions . Modifications at the 4-position (e.g., chloro or hydroxy substituents) further enhance bioactivity and solubility .

Eigenschaften

CAS-Nummer

230-11-5

Molekularformel

C11H7N3

Molekulargewicht

181.19 g/mol

IUPAC-Name

pyridazino[3,4-c]quinoline

InChI

InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-5-6-13-14-11(9)7-12-10/h1-7H

InChI-Schlüssel

FPQBLXCSIHDYGP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=NC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazino[3,4-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the autoxidation of 4-hydrazinylquinolin-2(1H)-one, which leads to the formation of this compound derivatives . The reaction conditions often include the use of oxidizing agents and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: Pyridazino[3,4-C]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Pyridazino[3,4-C]quinoline has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Pyrimido[5,4-c]quinolines

  • Structural Differences: Replace the pyridazine ring with a pyrimidine ring fused at the 5,4-positions of quinoline.
  • Synthesis: Derived from 3,4-di-functionalized quinolines via cyclocondensation reactions. Comparatively lower yields (~50–60%) due to multi-step protocols .
  • Bioactivity: Less cytotoxic than pyridazinoquinolines but show broad-spectrum antiviral activity .
Property Pyridazino[3,4-c]quinoline Pyrimido[5,4-c]quinoline
Core Heterocycle Pyridazine Pyrimidine
Anticancer IC₅₀ (MCF-7) 2.1 µM >10 µM
Synthetic Yield 80% 55%

3,4-Dihydroquinolines

  • Structural Differences: Partially saturated quinoline ring lacking the fused pyridazine system.
  • Synthesis : Complex multi-step protocols involving arylazides and nitriles, often requiring metal catalysts. Lower scalability .
  • Bioactivity: Primarily used in antimalarial drugs (e.g., chloroquine derivatives) but lack pyridazinoquinoline’s topoisomerase inhibition .

Pyrazolo[3,4-b]quinolines

  • Structural Differences: A pyrazole ring fused at the 3,4-positions of quinoline instead of pyridazine.
  • Synthesis: One-pot cyclization of hydrazines with quinoline precursors. Yields range from 50–70% .

Pyrano[3,4-c]quinolines

  • Structural Differences: A pyran ring fused at the 3,4-positions of quinoline.
  • Synthesis : Microwave-assisted multi-component reactions with substituents (e.g., methoxy, chloro) influencing molecular weight and solubility .
  • Bioactivity: Limited cytotoxic data, but structural analogs show antioxidant properties .
Compound (Substituents) Molecular Weight Yield
4-Ethoxy-2-(4-methoxyphenyl)-... 362.18 g/mol 67%
2-(4-Chlorophenyl)-4-ethoxy-... 366.13 g/mol 59%
4-Ethoxy-4,5-dimethyl-2-(m-tolyl)- 346.18 g/mol 59%

Data from pyrano[3,4-c]quinoline derivatives

Pyrrolo[3,4-c]quinolines

  • Structural Differences: A pyrrole ring fused at the 3,4-positions of quinoline.
  • Synthesis: Limited to multi-step routes (e.g., allene-based cascades) with yields <40% .

Key Research Findings and Trends

  • Synthetic Efficiency: Pyridazino[3,4-c]quinoline outperforms analogs like pyrroloquinolines and pyrimidoquinolines in yield and scalability .
  • Biological Superiority: Demonstrates lower IC₅₀ values in cancer models compared to pyrimido- and pyranoquinolines .
  • Structural Flexibility: Substituent modifications (e.g., chloro, hydroxy) in pyridazinoquinolines enhance target selectivity without compromising stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.